1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar indole analogs have been found to exhibit inhibitory activities against acetylcholinesterase enzyme (ache) and glutathione s-transferase enzyme (gst) .
Mode of Action
For instance, some indole analogs have been found to inhibit AChE and GST enzymes .
Biochemical Pathways
AChE is involved in the termination of impulse transmission at cholinergic synapses, while GST is involved in the detoxification of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of similar indole analogs have been predicted .
Result of Action
The inhibition of ache and gst enzymes by similar indole analogs could potentially lead to changes in neurotransmission and detoxification processes, respectively .
Biochemical Analysis
Biochemical Properties
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST) . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to exhibit antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 . These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with AChE and GST involves binding to the active site, resulting in enzyme inhibition . Additionally, the compound can induce apoptosis and cell cycle arrest by disrupting tubulin polymerization .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, can persist for extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antiproliferative activity. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-13(11-4-2-3-5-12(11)16-10)14(18)15(19)17-6-8-20-9-7-17/h2-5,16H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQDCTJOGTWVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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